Cyanin

Catalog No.
S592045
CAS No.
20905-74-2
M.F
C27H31O16+
M. Wt
611.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanin

CAS Number

20905-74-2

Product Name

Cyanin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C27H31O16+

Molecular Weight

611.5 g/mol

InChI

InChI=1S/C27H30O16/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27/h1-6,17-24,26-29,33-38H,7-8H2,(H2-,30,31,32)/p+1/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1

InChI Key

RDFLLVCQYHQOBU-ZOTFFYTFSA-O

SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Cyanin is an anthocyanin cation that is cyanidin(1+) carrying two beta-D-glucosyl residues at positions 3 and 5. It has a role as a plant metabolite. It is an anthocyanin cation and a beta-D-glucoside. It derives from a cyanidin cation. It is a conjugate acid of a cyanin betaine.

Cyanin refers to a class of synthetic dyes known as cyanines, which are characterized by a conjugated system involving two nitrogen atoms. These compounds belong to the polymethine group and are notable for their ability to absorb light across a wide spectrum, from ultraviolet to near-infrared. The name "cyanine" derives from terms associated with shades of blue, although the family encompasses a variety of colors depending on the specific structure and substituents present on the dye. The core structure typically features a nitrogenous heterocyclic system where one nitrogen atom is oxidized to an iminium in each resonance form .

Cyanins are predominantly used in biological applications, particularly in labeling and imaging techniques. Their unique optical properties make them indispensable in fluorescence microscopy and other biotechnological applications, where they serve as fluorescent markers for nucleic acids and proteins

Cyanins exhibit a range of chemical reactivity due to their polyene linkers, which can undergo various covalent modifications. These reactions include:

  • Oxidation: Cyanines can be oxidized by reactive oxygen species, restoring their fluorescent properties. This reaction often involves the formation of radical cation intermediates
    " class="citation ml-xs inline" data-state="closed" href="https://pmc.ncbi.nlm.nih.gov/articles/PMC7780248/" rel="nofollow noopener" target="_blank"> .
  • Binding Affinity Studies: Interaction studies often focus on how cyanins bind to nucleic acids or proteins, which is critical for optimizing their use as fluorescent probes .

Cyanins are known for their significant biological activities, particularly as fluorophores in various biomedical applications. They play crucial roles in:

  • Fluorescence Imaging: Used extensively in super-resolution microscopy and optical sensing techniques, cyanins enable the visualization of biological processes at the molecular level

    The synthesis of cyanins typically involves several key steps:

    • Formation of Polymethine Chains: This is achieved through condensation reactions between appropriate starting materials, such as aldehydes and amines.
    • Modification of Nitrogen Atoms: The introduction of various substituents on nitrogen atoms can enhance solubility and reactivity.
    • Purification: The synthesized dyes are purified using techniques like chromatography to ensure high purity for biological applications.

    Specific methods may vary based on the desired cyanine derivative, with modifications allowing for tailored properties suited for particular applications .

Several compounds share structural or functional similarities with cyanins. Here are some notable examples:

Compound NameStructure TypeUnique Features
CyanidinAnthocyanidinNatural pigment found in many fruits; antioxidant properties; color changes with pH .
FlavonoidsPolyphenolic CompoundsDiverse group with various biological activities; less fluorescent than cyanines but share some structural features .
RhodamineXanthene DyeKnown for high fluorescence; used in similar applications but has different chemical stability .
MerocyaninesOpen-chain CyaninesRelated to cyanines but lack one nitrogen atom; exhibit different reactivity patterns .

Cyanins stand out due to their extensive use in fluorescence applications, coupled with their unique reactivity profiles that allow them to be modified for specific purposes. Their ability to absorb light across a broad spectrum further distinguishes them from similar compounds.

The biosynthesis of cyanin, an anthocyanin cation that is cyanidin carrying two beta-D-glucosyl residues at positions 3 and 5, begins with the shikimate pathway, which provides the essential aromatic amino acid L-phenylalanine as a precursor [1] [3]. This pathway is exclusive to microorganisms and plants, never occurring in animals, making it a distinctive metabolic route for plant secondary metabolite production [9].

The shikimate pathway is a seven-step metabolic sequence that links carbohydrate metabolism to aromatic compound biosynthesis [3] [9]. This high-flux pathway channels approximately 20-50% of fixed carbon in plants, highlighting its central importance in plant metabolism [9]. The pathway begins with the condensation of two primary metabolites: phosphoenolpyruvate and erythrose-4-phosphate [20] [21].

Initial Steps of the Shikimate Pathway

The pathway commences with the conversion of phosphoenolpyruvate and erythrose-4-phosphate to 3-dehydroquinate through sequential enzymatic reactions catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and 3-dehydroquinate synthase [20] [21]. This initial condensation reaction represents the entry point into aromatic amino acid biosynthesis [9].

Core Enzymatic Reactions

Five key enzymes drive the central reactions of the shikimate pathway [20]:

  • 3-Dehydroquinate dehydratase: Converts 3-dehydroquinate to 3-dehydroshikimate
  • Shikimate dehydrogenase: Reduces 3-dehydroshikimate to shikimate
  • Shikimate kinase: Catalyzes ATP-dependent phosphorylation of shikimate to form shikimate-3-phosphate
  • 5-Enolpyruvylshikimate-3-phosphate (EPSP) synthase: Couples shikimate-3-phosphate with phosphoenolpyruvate
  • Chorismate synthase: Transforms 5-enolpyruvylshikimate-3-phosphate into chorismate
EnzymeSubstrateProductCofactor Required
DAHP synthasePhosphoenolpyruvate + Erythrose-4-phosphateDAHPNone
3-Dehydroquinate synthaseDAHP3-DehydroquinateNAD+
3-Dehydroquinate dehydratase3-Dehydroquinate3-DehydroshikimateNone
Shikimate dehydrogenase3-DehydroshikimateShikimateNADPH
Shikimate kinaseShikimateShikimate-3-phosphateATP
EPSP synthaseShikimate-3-phosphate + PhosphoenolpyruvateEPSPNone
Chorismate synthaseEPSPChorismateNADPH

L-Phenylalanine Formation

Chorismate represents the branch point for the biosynthesis of all three aromatic amino acids [9] [20]. For L-phenylalanine synthesis specifically, chorismate undergoes a Claisen rearrangement catalyzed by chorismate mutase to form prephenate [20] [21]. Prephenate is then transformed through two sequential reactions:

  • Oxidative decarboxylation: Prephenate is converted to phenylpyruvate with the loss of carbon dioxide and the hydroxyl group [20] [21].
  • Transamination: Phenylpyruvate undergoes transamination using glutamate as the nitrogen donor to yield L-phenylalanine and α-ketoglutarate [20] [21].

This L-phenylalanine then serves as the primary precursor for the phenylpropanoid pathway, which ultimately leads to the formation of flavonoids including anthocyanins like cyanin [9] [23].

Flavonoid Modification Cascades: CHS, F3H, and UFGT Enzyme Roles

Following the synthesis of L-phenylalanine via the shikimate pathway, a series of enzymatic modifications occur to produce cyanin [5] [23]. This process involves multiple enzymes that catalyze specific reactions in the flavonoid biosynthetic pathway, with chalcone synthase (CHS), flavanone 3-hydroxylase (F3H), and UDP-glucose flavonoid 3-O-glucosyltransferase (UFGT) playing pivotal roles [5] [11].

Chalcone Synthase (CHS) Function

The first committed step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS) [5] [23]. This enzyme condenses one molecule of 4-coumaroyl-CoA (derived from L-phenylalanine) with three molecules of malonyl-CoA to form tetrahydroxychalcone (also called naringenin chalcone) [5] [23]. This reaction represents the entry point into the flavonoid pathway and is critical for all subsequent flavonoid production [5].

CHS functions as a homodimeric enzyme with each subunit containing an independent active site [5]. The enzyme catalyzes sequential decarboxylative condensations of malonyl-CoA units while the growing polyketide chain remains covalently attached to the enzyme [5] [12]. The final cyclization reaction forms the characteristic A-ring of flavonoids [23].

Flavanone 3-Hydroxylase (F3H) Activity

Following the formation of naringenin chalcone, chalcone isomerase (CHI) catalyzes the stereospecific cyclization to form naringenin (a flavanone) [5] [23]. Flavanone 3-hydroxylase (F3H) then introduces a hydroxyl group at the C-3 position of the flavanone to produce dihydroflavonols [5].

F3H belongs to the 2-oxoglutarate-dependent dioxygenase (2-ODD) subfamily and requires Fe²⁺, 2-oxoglutarate, and molecular oxygen as cofactors [5]. This enzyme plays a crucial role in directing carbon flow toward the biosynthesis of 3-hydroxylated flavonoids, which are essential precursors for both flavonols and anthocyanins including cyanin [5].

Research has demonstrated that F3H expression levels significantly impact anthocyanin accumulation [5]. Down-regulation of F3H in strawberry resulted in substantial decreases in anthocyanin content, while overexpression of F3H in tobacco led to increased flavan-3-ol content [5]. The expression of F3H is tightly coordinated with other flavonoid biosynthetic genes, particularly those involved in anthocyanin production [5] [11].

UDP-Glucose Flavonoid 3-O-Glucosyltransferase (UFGT) Role

The final steps in cyanin biosynthesis involve glycosylation reactions catalyzed by UDP-glucose flavonoid 3-O-glucosyltransferase (UFGT) [11] [14]. This enzyme transfers glucose moieties from UDP-glucose to specific hydroxyl groups on the anthocyanidin skeleton [14] [15].

UFGT specifically catalyzes the transfer of glucose to the 3-hydroxyl position of cyanidin to form cyanidin 3-O-glucoside, which is a precursor to cyanin (cyanidin 3,5-diglucoside) [14] [18]. The enzyme exhibits high substrate specificity for the 3-hydroxyl position, which is critical for anthocyanin stability [14] [18].

Studies have shown that UFGT activity is often the rate-limiting step in anthocyanin biosynthesis [11] [22]. The expression of UFGT genes is strongly correlated with anthocyanin accumulation in various plant tissues [11] [22]. For example, in kiwifruit, UFGT genes (specifically UFGT3a and UFGT6b) are directly activated by the MYB-bHLH-WD40 transcriptional complex during anthocyanin biosynthesis [11].

EnzymeSubstrateProductCofactors RequiredRole in Cyanin Biosynthesis
CHS4-Coumaroyl-CoA + 3 Malonyl-CoATetrahydroxychalconeNoneInitiates flavonoid biosynthesis
F3HNaringeninDihydrokaempferolFe²⁺, 2-oxoglutarate, O₂Produces 3-hydroxylated precursors
UFGTCyanidin + UDP-glucoseCyanidin 3-O-glucosideNoneCatalyzes initial glycosylation

Glucosylation Mechanisms: UDP-Glucose-Dependent Transferase Activity

The formation of cyanin (cyanidin 3,5-diglucoside) requires specific glucosylation events that are catalyzed by UDP-glucose-dependent glycosyltransferases [1] [14]. These enzymes are crucial for stabilizing anthocyanidins and increasing their water solubility through the addition of sugar moieties [13] [14].

UDP-Glucose as Glycosyl Donor

UDP-glucose serves as the primary glycosyl donor in the glucosylation of anthocyanidins [14] [15]. The high-energy phosphate bond between UDP and glucose provides the thermodynamic driving force for the glycosyl transfer reaction [10] [14]. Studies have shown that while other UDP-sugars (such as UDP-galactose) can sometimes serve as alternative donors, UDP-glucose is strongly preferred by the glycosyltransferases involved in cyanin biosynthesis [14] [18].

The UDP-glucose molecule binds to a specific domain within the glycosyltransferase enzyme, positioning the glucose moiety for nucleophilic attack by the hydroxyl group of the anthocyanidin acceptor [10] [18]. This binding involves multiple hydrogen bonds and hydrophobic interactions that ensure proper orientation of the sugar donor [18].

Regiospecific Glucosylation Mechanisms

The formation of cyanin involves sequential glucosylation events at specific hydroxyl positions of the cyanidin molecule [1] [13]. The first glucosylation occurs at the 3-hydroxyl position, which is critical for anthocyanidin stability [13] [14]. This reaction is catalyzed by UDP-glucose:cyanidin 3-O-glucosyltransferase, which exhibits high regiospecificity for the 3-hydroxyl group [14] [18].

The mechanism of this glucosylation involves a direct nucleophilic attack by the 3-hydroxyl group of cyanidin on the C1 carbon of the UDP-glucose [10] [14]. This results in an inversion of configuration at the anomeric carbon, forming a β-glycosidic bond in the product [10] [18]. The reaction follows an SN2-like displacement mechanism, where the UDP group is displaced as the glycosidic bond forms [10].

Following the formation of cyanidin 3-O-glucoside, a second glucosylation occurs at the 5-hydroxyl position to produce cyanin (cyanidin 3,5-diglucoside) [1] [13]. This reaction is catalyzed by a different UDP-glucose-dependent glycosyltransferase with specificity for the 5-position [13] [15].

Structural Basis of Glycosyltransferase Specificity

Crystal structure analyses of anthocyanidin glycosyltransferases have revealed important insights into their substrate recognition and catalytic mechanisms [18]. For example, studies of UDP-glucose:anthocyanidin 3-O-glucosyltransferase from Clitoria ternatea showed that the enzyme recognizes unstable anthocyanidin aglycones through specific binding interactions [18].

The anthocyanidin-binding site positions the 3-hydroxyl group at hydrogen-bonding distance to the catalytic histidine residue (His17), facilitating the transfer of glucose to this position [18]. Interestingly, the orientation of anthocyanidin substrates in this enzyme differs from that observed in other flavonoid glycosyltransferases, with the substrate rotated 180° around the O1-O3 axis [18]. This unique binding orientation explains why the enzyme specifically glucosylates the 3-hydroxyl position while protecting the 5- and 7-hydroxyl groups from modification [18].

Glycosylation StepEnzymeSubstrateProductMechanism
First glucosylationUDP-glucose:cyanidin 3-O-glucosyltransferaseCyanidin + UDP-glucoseCyanidin 3-O-glucosideSN2-like displacement with inversion
Second glucosylationUDP-glucose:cyanidin 5-O-glucosyltransferaseCyanidin 3-O-glucoside + UDP-glucoseCyanidin 3,5-diglucoside (Cyanin)SN2-like displacement with inversion

Transcriptional Control: MYB-bHLH-WD40 Regulatory Complex Dynamics

The biosynthesis of cyanin is tightly regulated at the transcriptional level by a complex of regulatory proteins known as the MYB-bHLH-WD40 (MBW) complex [7] [11]. This regulatory mechanism ensures coordinated expression of the genes encoding enzymes involved in the anthocyanin biosynthetic pathway [7] [12].

Components of the MBW Complex

The MBW complex consists of three types of transcription factors that work together to regulate anthocyanin biosynthesis [7] [11]:

  • R2R3-MYB transcription factors: These proteins contain two imperfect repeats (R2 and R3) that form helix-turn-helix structures for DNA binding [7] [24]. They recognize specific DNA sequences in the promoters of anthocyanin biosynthetic genes [7] [11].

  • Basic helix-loop-helix (bHLH) transcription factors: These proteins contain a basic region for DNA binding and a helix-loop-helix domain for protein-protein interactions [7] [24]. They interact with both MYB and WD40 proteins to form the functional complex [7] [11].

  • WD40 repeat proteins: These proteins contain multiple WD40 repeats that form a β-propeller structure [7] [24]. They function as scaffolding proteins that facilitate the formation of the MBW complex [7] [24].

Studies in various plant species have identified specific members of each protein family involved in anthocyanin regulation [7] [11]. For example, in kiwifruit, the MBW complex includes AcMYBF110 (an R2R3-MYB), AcbHLH1 (a bHLH), and AcWDR1 (a WD40 protein) [11].

Hierarchical Regulation within the MBW Complex

The MBW complex exhibits hierarchical regulation, with specific components controlling the expression of others [24]. This creates a regulatory cascade that fine-tunes anthocyanin biosynthesis in response to developmental and environmental cues [7] [24].

In rice, for example, the bHLH factor (S1) regulates the expression of the MYB factor (C1), which in turn regulates the expression of the WD40 protein (WA1) [24]. This cascade regulation enables coordinated expression of the MBW components, enhancing the efficiency of complex formation [24].

The hierarchical nature of MBW regulation varies among plant species [24]. While bHLH factors serve as core regulators in rice, MYB factors play central roles in Arabidopsis [24]. This diversity in regulatory mechanisms allows for species-specific control of anthocyanin biosynthesis [7] [24].

Target Gene Activation by the MBW Complex

Once formed, the MBW complex binds to specific cis-regulatory elements in the promoters of anthocyanin biosynthetic genes [7] [11]. The MYB component typically recognizes MYB-binding sites, while the bHLH component interacts with E-box elements [7] [12].

The MBW complex preferentially activates "late" biosynthetic genes in the anthocyanin pathway, including those encoding dihydroflavonol 4-reductase (DFR), anthocyanidin synthase (ANS), and UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) [7] [11]. This selective activation creates a regulatory distinction between early and late steps in flavonoid biosynthesis [7].

In kiwifruit, the AcMYBF110-AcbHLH1-AcWDR1 complex directly activates the promoters of several anthocyanin pathway genes, including those encoding chalcone synthase (CHS), flavonoid 3'-hydroxylase (F3'H), anthocyanidin synthase (ANS), and UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) [11].

Feedback and Feed-Forward Regulation

The MBW complex participates in both feedback and feed-forward regulatory loops that fine-tune anthocyanin biosynthesis [11] [24]. In some cases, the MBW complex activates the expression of its own components, creating a positive feedback loop that amplifies the regulatory signal [11].

For example, in kiwifruit, the AcMYBF110-AcbHLH1-AcWDR1 complex promotes the activities of AcMYBF110, AcbHLH1, and AcWDR1, reinforcing the regulatory signal [11]. Additionally, alternative MBW complexes (AcMYBF110-AcbHLH4/5-AcWDR1) indirectly regulate anthocyanin synthesis by activating the promoters of AcbHLH1 and AcWDR1, amplifying the signals of the primary complex [11].

MBW ComponentFunctionTarget GenesRegulatory Mechanism
R2R3-MYBDNA binding, target specificityLate biosynthetic genes (DFR, ANS, UFGT)Binds to MYB-binding sites in promoters
bHLHDNA binding, protein interactionLate biosynthetic genes, MYB genesBinds to E-box elements, interacts with MYB and WD40
WD40Scaffold proteinNone directlyFacilitates complex formation

UNII

2U0001Z916

Other CAS

20905-74-2
2611-67-8

Wikipedia

Cyanidin-3,5-O-diglucoside

Dates

Last modified: 02-18-2024

Explore Compound Types